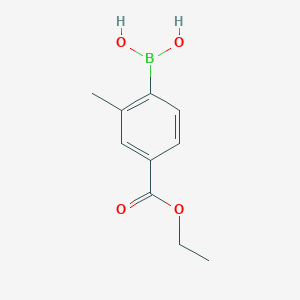

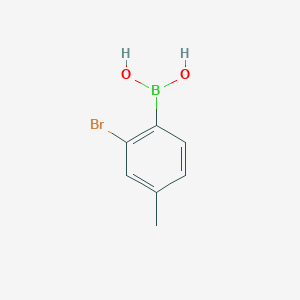

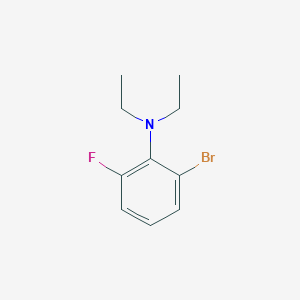

![molecular formula C11H17Cl2N3O B6342823 [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride CAS No. 1187582-25-7](/img/structure/B6342823.png)

[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the use of o-phenylenediamine and glycine in a high-pressure reactor, followed by stirring at 120°C for 48 hours . After cooling, the pH is adjusted to around 8 with concentrated ammonia, and the resulting solid is filtered and recrystallized from distilled water .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOC1=CC=C2NC(CCC(O)=O)=NC2=C1.Cl . This indicates that the compound contains a methoxy group attached to a benzimidazole ring, which is further connected to a propylamine group. Physical And Chemical Properties Analysis

“[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Aplicaciones Científicas De Investigación

Antimicrobial Agent Research

The benzimidazole core of the compound is known for its antimicrobial properties. Research into derivatives of benzimidazole, including our compound of interest, has shown potential in developing new antimicrobial agents that can be effective against resistant strains of bacteria and fungi . This is particularly crucial in the era of increasing antibiotic resistance.

Antiparasitic Treatments

Benzimidazoles have been widely used in both human and veterinary medicine to treat helminthic infections . The methoxy group and the propylamine side chain in [3-(5-methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride may offer a unique pharmacological profile, potentially leading to new treatments for parasitic diseases.

Enzyme Inhibition Studies

Compounds with a benzimidazole moiety have been identified as potent inhibitors of various enzymes . This compound could be used in research to study its inhibitory effects on enzymes that are relevant to diseases such as cancer, diabetes, and neurodegenerative disorders.

Material Science Applications

The structural features of benzimidazole derivatives make them suitable for material science applications. For instance, they can be incorporated into frameworks for gas adsorption or used in the synthesis of organic compounds with specific physical properties .

Proton Pump Inhibition

Benzimidazole derivatives are known for their role as proton pump inhibitors. The compound could be studied for its effectiveness in reducing stomach acid secretion, which is beneficial for treating conditions like gastroesophageal reflux disease (GERD) .

Pharmacological Profile Exploration

The diverse pharmacological properties of benzimidazole compounds, including antidiabetic, anticancer, analgesic, and antihistamine activities, make them a valuable subject for pharmacological research . [3-(5-methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride could be explored for its range of biological activities and potential therapeutic uses.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Warning" . The hazard statement H302 indicates that it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .

Direcciones Futuras

The future research directions for “[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications. Given their structural similarity to naturally occurring nucleotides, these compounds could be investigated for their interactions with various biological targets .

Mecanismo De Acción

Target of Action

The primary target of [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

The compound is identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to changes in cell signaling and gene expression .

Pharmacokinetics

The compound’s effectiveness against stat3 overactivation suggests it has sufficient bioavailability to reach its target .

Result of Action

The compound exhibits antiproliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo antitumor efficacy .

Action Environment

Propiedades

IUPAC Name |

3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c1-15-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12;;/h4-5,7H,2-3,6,12H2,1H3,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVVREQNVKOJKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(5-methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)

![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B6342818.png)